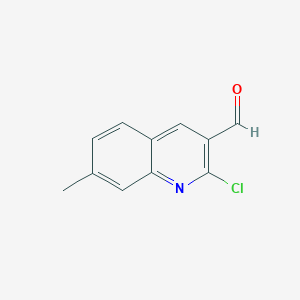

2-Chloro-7-methylquinoline-3-carbaldehyde

Description

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-7-methylquinoline-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8ClNO/c1-7-2-3-8-5-9(6-14)11(12)13-10(8)4-7/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBNADSVXXWMWKH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=NC(=C(C=C2C=C1)C=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40354554 | |

| Record name | 2-chloro-7-methylquinoline-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40354554 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68236-21-5 | |

| Record name | 2-chloro-7-methylquinoline-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40354554 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chloro-7-methylquinoline-3-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

synthesis of 2-Chloro-7-methylquinoline-3-carbaldehyde

An In-Depth Technical Guide to the Synthesis of 2-Chloro-7-methylquinoline-3-carbaldehyde

Authored by: Gemini, Senior Application Scientist

This guide provides a comprehensive overview and detailed protocol for the , a pivotal intermediate in contemporary drug discovery and development. We will delve into the mechanistic underpinnings of the synthetic strategy, provide a validated step-by-step experimental procedure, and offer expert insights into the causality behind critical process parameters.

Strategic Importance in Medicinal Chemistry

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active agents with applications as antibacterial, antimalarial, anti-inflammatory, and anticancer drugs.[1][2] The title compound, this compound, is a highly versatile synthetic building block. The chlorine atom at the 2-position acts as an excellent leaving group for nucleophilic substitution reactions, while the carbaldehyde group at the 3-position allows for a vast array of chemical transformations, including condensations, oxidations, and reductions. This dual reactivity makes it an invaluable precursor for generating diverse libraries of novel quinoline derivatives for biological screening.[3][4]

The most efficient and widely adopted method for constructing this molecule is the Vilsmeier-Haack reaction , a powerful one-pot cyclization and formylation process.[5]

The Vilsmeier-Haack Reaction: Mechanism and Rationale

The Vilsmeier-Haack reaction is a cornerstone of organic synthesis, enabling the formylation of electron-rich aromatic and heteroaromatic compounds.[6][7] In this specific application, it facilitates a tandem reaction cascade involving the cyclization of an N-arylacetamide to construct the quinoline ring system.[8]

The key to the reaction is the in-situ formation of the Vilsmeier reagent , a chloroiminium cation, from a tertiary amide (N,N-dimethylformamide, DMF) and a halogenating agent (phosphoryl chloride, POCl₃). This reagent is a potent electrophile that drives the subsequent aromatic substitution and ring-closing steps.

Causality Behind Reagent Selection:

-

N,N-Dimethylformamide (DMF): Serves as both the solvent and the source of the formyl group.

-

Phosphoryl Chloride (POCl₃): Acts as a dehydrating and activating agent, converting the amide oxygen of DMF into a good leaving group to facilitate the formation of the electrophilic Vilsmeier reagent.

-

N-(m-tolyl)acetamide: This is the foundational substrate. The acetylated amino group activates the aromatic ring for electrophilic attack and participates in the cyclization. Crucially, the methyl group at the meta position of the aniline precursor directs the regiochemistry of the cyclization to yield the desired 7-methylquinoline isomer.

The overall mechanism can be visualized as follows:

Caption: Vilsmeier-Haack reaction mechanism for quinoline synthesis.

Experimental Workflow: A Validated Protocol

This section outlines the two-stage procedure for the . The workflow is designed to be self-validating through in-process monitoring and clear endpoints.

Caption: Overall experimental workflow for the target compound synthesis.

Part A: Synthesis of N-(m-tolyl)acetamide (Precursor)

This initial step prepares the necessary substrate for the Vilsmeier-Haack reaction.

-

Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer, add m-toluidine (10.7 g, 0.1 mol). Place the flask in an ice-water bath to maintain a temperature of 0-5 °C.

-

Reagent Addition: While stirring vigorously, slowly add acetic anhydride (11.2 g, 0.11 mol) dropwise over 20-30 minutes, ensuring the temperature does not exceed 10 °C.

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour. Progress can be monitored by Thin Layer Chromatography (TLC).[8]

-

Workup: Pour the reaction mixture into 200 mL of cold water. The N-(m-tolyl)acetamide will precipitate as a white solid.

-

Isolation: Collect the solid by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and dry the product in a vacuum oven at 50-60 °C. The product is typically used in the next step without further purification.

Part B: Synthesis of this compound

This is the critical cyclization step. The reaction is moisture-sensitive and should be performed under a fume hood with appropriate personal protective equipment.

-

Vilsmeier Reagent Preparation: In a three-neck round-bottom flask fitted with a dropping funnel, condenser, and nitrogen inlet, place N,N-dimethylformamide (DMF) (2.3 mL, 30 mmol). Cool the flask to 0 °C in an ice-salt bath.

-

POCl₃ Addition: Add phosphoryl chloride (POCl₃) (6.5 mL, 70 mmol) dropwise to the cold DMF with constant stirring over 30 minutes.[9] It is crucial to maintain the temperature below 5 °C during this exothermic addition. The Vilsmeier reagent forms as a yellowish complex.

-

Substrate Addition: To this freshly prepared reagent, add solid N-(m-tolyl)acetamide (1.49 g, 10 mmol) portion-wise, ensuring the temperature remains low.

-

Reaction Heating: After the addition is complete, slowly warm the mixture to room temperature and then heat at 80-90 °C for 10-15 hours.[4][9] The reaction progress should be monitored by TLC (eluent: ethyl acetate/petroleum ether).

-

Workup: Once the reaction is complete, cool the mixture to room temperature and carefully pour it onto 200 g of crushed ice with vigorous stirring. This hydrolyzes the reaction intermediate and precipitates the product.

-

Neutralization: Slowly neutralize the acidic solution with a saturated sodium bicarbonate or sodium hydroxide solution until the pH is approximately 7-8.

-

Isolation and Purification: Collect the resulting pale white or yellow solid by vacuum filtration and wash it extensively with water. The crude product can be purified by recrystallization from a mixture of petroleum ether and ethyl acetate to yield the final compound.[9]

Data Summary

The following table summarizes the key quantitative parameters for the Vilsmeier-Haack cyclization step.

| Parameter | Value/Description | Rationale / Reference |

| Substrate | N-(m-tolyl)acetamide | Provides the backbone and 7-methyl group. |

| Reagents | POCl₃ / DMF | Form the electrophilic Vilsmeier reagent.[6] |

| Molar Ratio (Substrate:DMF:POCl₃) | 1 : 3 : 7 | Excess reagents ensure complete conversion.[9] |

| Reaction Temperature | 80-90 °C | Provides activation energy for cyclization.[4] |

| Reaction Time | 10-15 hours | Required for completion with a methyl-substituted acetanilide.[9] |

| Expected Yield | 60-80% | Typical yield for this class of reaction.[5] |

| Appearance | White to pale yellow solid | Crystalline product after purification.[9] |

Conclusion

The via the Vilsmeier-Haack reaction is a robust, reproducible, and scalable method. By starting with the appropriately substituted N-(m-tolyl)acetamide, the reaction proceeds with high regioselectivity to afford a key intermediate primed for further chemical diversification. This guide provides the necessary procedural details and mechanistic insights for researchers in organic synthesis and medicinal chemistry to successfully implement this valuable transformation.

References

- 1. dergi-fytronix.com [dergi-fytronix.com]

- 2. researchgate.net [researchgate.net]

- 3. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - RSC Advances (RSC Publishing) DOI:10.1039/C7RA11537G [pubs.rsc.org]

- 4. chemijournal.com [chemijournal.com]

- 5. chemijournal.com [chemijournal.com]

- 6. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 7. ijsr.net [ijsr.net]

- 8. ajgreenchem.com [ajgreenchem.com]

- 9. 2-Chloro-7-methylquinoline-3-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical Properties of 2-Chloro-7-methylquinoline-3-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the key physical and structural properties of 2-Chloro-7-methylquinoline-3-carbaldehyde, a versatile intermediate in synthetic organic chemistry and drug discovery. The information presented herein is curated to provide not only fundamental data but also the procedural context for its determination, ensuring a robust understanding for its application in research and development.

Introduction and Molecular Identity

This compound is a substituted quinoline derivative. The quinoline scaffold is a significant heterocyclic motif found in a wide array of natural products and synthetic compounds with diverse biological activities. The presence of a chloro group at the 2-position, a methyl group at the 7-position, and a carbaldehyde (formyl) group at the 3-position makes this molecule a valuable precursor for the synthesis of more complex heterocyclic systems and potential pharmaceutical agents.[1] Its reactivity is largely dictated by these functional groups, allowing for a variety of chemical transformations.[1]

The molecular structure of this compound is depicted below. The quinoline ring system is planar, with the formyl group potentially showing a slight deviation from this plane.[2][3]

Caption: Molecular Structure of this compound.

Core Physical Properties

A summary of the key physical properties of this compound is provided in the table below. These properties are crucial for its handling, storage, and application in chemical reactions.

| Property | Value | Source(s) |

| Molecular Formula | C₁₁H₈ClNO | [3][4][5] |

| Molecular Weight | 205.64 g/mol | [3][4][5] |

| Appearance | Solid | |

| Melting Point | 241-244 °C | [4][5] |

| Boiling Point | 350.8 °C at 760 mmHg | [4][5] |

| Density | 1.312 g/cm³ | [4] |

| Solubility | Generally insoluble in water; soluble in many organic solvents. | [6] |

| Storage Temperature | 2-8 °C, under inert atmosphere. |

Experimental Determination of Physical Properties

The accurate determination of physical properties is fundamental to chemical characterization. The following sections outline the standard laboratory protocols for measuring the key physical constants of a solid organic compound like this compound.

Melting Point Determination

The melting point is a critical indicator of purity for a crystalline solid. A sharp melting range (typically 0.5-1.0 °C) is indicative of a pure compound, while a depressed and broadened melting range suggests the presence of impurities.[7]

Protocol:

-

Sample Preparation: A small amount of the dry, crystalline this compound is finely powdered.

-

Capillary Tube Packing: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and tapped gently to pack the solid at the sealed bottom. The packed sample height should be approximately 1-2 mm.[7][8]

-

Measurement:

-

Data Recording: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the last crystal melts (completion of melting) are recorded as the melting point range.[8]

Caption: Workflow for Melting Point Determination.

Boiling Point Determination

While this compound is a solid at room temperature, its boiling point at a given pressure is a key physical constant. Standard methods for determining the boiling point of an organic compound include distillation and the capillary method (Thiele tube or modern apparatus).[10][11]

Protocol (Capillary Method):

-

Sample Preparation: A small amount of the compound is placed in a fusion tube. A capillary tube, sealed at one end, is inverted and placed inside the fusion tube with the open end submerged in the liquid (if the compound is melted for determination).

-

Apparatus Setup: The fusion tube is attached to a thermometer and placed in a heating bath (e.g., Thiele tube with mineral oil or an aluminum block).[12]

-

Heating and Observation: The apparatus is heated gently. As the temperature rises, a steady stream of bubbles will emerge from the capillary tube.

-

Boiling Point Determination: The heat source is removed once a continuous stream of bubbles is observed. The temperature at which the bubbling stops and the liquid begins to enter the capillary tube is recorded as the boiling point.[11]

Solubility Assessment

Understanding the solubility profile of a compound is crucial for reaction setup, purification, and formulation. The principle of "like dissolves like" is a useful guideline, where polar compounds tend to dissolve in polar solvents and non-polar compounds in non-polar solvents.[13]

Qualitative Solubility Testing Protocol:

-

Solvent Selection: A range of solvents with varying polarities should be used, such as water (highly polar), ethanol (polar), acetone (polar aprotic), ethyl acetate (moderately polar), and hexane (non-polar).

-

Procedure:

-

Place a small, measured amount of this compound (e.g., 20-30 mg) into a test tube.

-

Add a small volume of the chosen solvent (e.g., 1 mL) and agitate the mixture.

-

Observe if the solid dissolves completely. If not, the solvent can be added portion-wise with agitation until the solid dissolves or it is clear that it is insoluble.[1]

-

-

Classification: The compound is classified as soluble, partially soluble, or insoluble in each solvent. For acidic or basic compounds, solubility in aqueous acid or base can also be tested to provide information about the functional groups present.[14]

Spectroscopic and Crystallographic Data

Spectroscopic and crystallographic data provide detailed insights into the molecular structure and bonding of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: Proton NMR provides information about the chemical environment of the hydrogen atoms in the molecule. For this compound, characteristic signals would be expected for the aldehydic proton, the aromatic protons on the quinoline ring, and the protons of the methyl group. Some literature reports ¹H NMR data for related compounds, showing the aldehydic proton signal typically appearing as a singlet between δ 10.5 and 10.8 ppm.[15] Aromatic protons would appear in the range of δ 7.1-8.9 ppm, and the methyl group protons as a singlet around δ 2.4-2.8 ppm.[15]

-

¹³C NMR: Carbon NMR provides information about the carbon skeleton. The carbonyl carbon of the aldehyde group is typically observed in the downfield region of the spectrum (around δ 189 ppm).[15][16]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. Key characteristic absorption bands for this compound would include:

-

C=O stretch (aldehyde): A strong absorption band is expected in the region of 1690-1715 cm⁻¹.

-

Aromatic C=C stretch: Multiple bands in the 1450-1600 cm⁻¹ region.

-

C-H stretch (aromatic and methyl): Typically observed around 2850-3100 cm⁻¹.

-

C-Cl stretch: Usually found in the fingerprint region, below 800 cm⁻¹.

Some sources report an IR absorption for the C=O group at 1693 cm⁻¹ for a similar compound.[15]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound (C₁₁H₈ClNO), the molecular ion peak (M⁺) would be expected at m/z 205, with an isotopic peak (M+2) at m/z 207 due to the presence of the chlorine-37 isotope.

X-ray Crystallography

Single-crystal X-ray diffraction studies have confirmed the planar structure of the quinoline fused-ring system in this compound.[3] The compound crystallizes in a monoclinic space group.[3][6] The crystal structure reveals that the formyl group is slightly bent out of the plane of the quinoline ring.[2][3]

Synthesis and Purification

A common and efficient method for the synthesis of 2-chloroquinoline-3-carbaldehydes is the Vilsmeier-Haack reaction.[4][17]

Synthesis via Vilsmeier-Haack Reaction

This reaction involves the formylation and cyclization of an appropriate N-arylacetamide using a Vilsmeier reagent, which is typically formed from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).

General Protocol:

-

Vilsmeier Reagent Formation: Phosphorus oxychloride is added dropwise to chilled N,N-dimethylformamide (DMF) under an inert atmosphere.

-

Reaction with Acetanilide: The corresponding substituted N-arylacetamide (in this case, N-(3-methylphenyl)acetamide) is added to the Vilsmeier reagent.

-

Cyclization: The reaction mixture is heated to facilitate the cyclization and formation of the 2-chloroquinoline-3-carbaldehyde.

-

Work-up: The reaction mixture is poured onto ice, and the resulting precipitate is collected by filtration.[4]

Caption: General Workflow for Vilsmeier-Haack Synthesis.

Purification by Recrystallization

The crude product obtained from the synthesis is typically purified by recrystallization to obtain a crystalline solid with high purity.

General Protocol:

-

Solvent Selection: An appropriate solvent or solvent system is chosen in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.

-

Dissolution: The crude solid is dissolved in a minimum amount of the hot solvent.

-

Hot Filtration (if necessary): If insoluble impurities are present, the hot solution is filtered to remove them.[18]

-

Crystallization: The hot, saturated solution is allowed to cool slowly to room temperature, and then further cooled in an ice bath to induce crystallization.

-

Isolation: The purified crystals are collected by vacuum filtration, washed with a small amount of cold solvent, and dried.[18]

Conclusion

The physical properties of this compound, from its fundamental constants to its spectroscopic and crystallographic characteristics, define its identity and utility as a chemical intermediate. A thorough understanding of these properties, coupled with the appropriate experimental techniques for their determination and for the compound's synthesis and purification, is essential for its effective application in the fields of synthetic chemistry and drug development.

References

- 1. researchgate.net [researchgate.net]

- 2. 2-Chloro-7-methyl-quinoline-3-carbaldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 2-Chloro-7-methylquinoline-3-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Purification of Quinoline - Chempedia - LookChem [lookchem.com]

- 6. dergi-fytronix.com [dergi-fytronix.com]

- 7. chm.uri.edu [chm.uri.edu]

- 8. teaching.ch.ntu.edu.tw [teaching.ch.ntu.edu.tw]

- 9. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 10. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 11. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 12. byjus.com [byjus.com]

- 13. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 14. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 15. chemijournal.com [chemijournal.com]

- 16. ajgreenchem.com [ajgreenchem.com]

- 17. ijsr.net [ijsr.net]

- 18. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]

A Spectroscopic Guide to 2-Chloro-7-methylquinoline-3-carbaldehyde: Structure, Characterization, and Analysis

This technical guide provides an in-depth analysis of the spectroscopic data for 2-Chloro-7-methylquinoline-3-carbaldehyde, a key heterocyclic intermediate in medicinal chemistry and materials science. Designed for researchers, scientists, and professionals in drug development, this document synthesizes fundamental spectroscopic principles with practical, field-proven insights to offer a comprehensive understanding of the molecule's structural characterization.

Introduction: The Significance of this compound

Quinoline scaffolds are privileged structures in drug discovery, exhibiting a wide range of biological activities. The title compound, this compound (C₁₁H₈ClNO), serves as a versatile precursor for the synthesis of more complex molecular architectures, owing to its reactive chloro and carbaldehyde functionalities.[1][2] Accurate and unambiguous structural elucidation through spectroscopic methods is paramount to ensuring the integrity of downstream applications. This guide will delve into the expected ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) spectroscopic signatures of this molecule, providing both the data and the scientific rationale behind their interpretation. The synthesis of this compound is commonly achieved via the Vilsmeier-Haack reaction.[3]

The molecular structure, confirmed by X-ray crystallography, reveals a planar quinoline ring system.[3][4] This planarity has significant implications for the molecule's electronic properties and, consequently, its spectroscopic behavior.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy is a powerful tool for elucidating the proton environment of a molecule. For this compound, the spectrum is predicted to exhibit distinct signals corresponding to the aldehyde, aromatic, and methyl protons.

Predicted ¹H NMR Data

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| -CHO | ~10.5 | Singlet | - |

| H4 | ~8.8 | Singlet | - |

| H5 | ~8.0 | Doublet | ~8.5 |

| H8 | ~7.9 | Singlet | - |

| H6 | ~7.5 | Doublet | ~8.5 |

| -CH₃ | ~2.6 | Singlet | - |

Causality and Interpretation

-

Aldehyde Proton (-CHO): The proton of the aldehyde group is highly deshielded due to the electron-withdrawing nature of the carbonyl oxygen and the anisotropic effect of the C=O bond. This results in a characteristic downfield shift to approximately 10.5 ppm.[5] Its singlet nature arises from the absence of adjacent protons.

-

H4 Proton: The H4 proton is situated on the pyridine ring and is significantly influenced by the adjacent electron-withdrawing aldehyde group and the nitrogen atom. This deshielding effect, combined with its isolation from neighboring protons, results in a downfield singlet at around 8.8 ppm.[5]

-

Aromatic Protons (H5, H6, H8): The protons on the benzene ring of the quinoline system typically appear in the aromatic region (7.0-8.5 ppm).

-

H5 is expected to be a doublet due to coupling with H6.

-

H6 will also appear as a doublet from coupling with H5.

-

H8 is predicted to be a singlet, as it lacks adjacent protons for coupling.

-

-

Methyl Protons (-CH₃): The protons of the methyl group at the 7-position are shielded compared to the aromatic protons and are expected to appear as a singlet around 2.6 ppm.

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

-

Data Acquisition: Acquire the spectrum at room temperature using a standard pulse program.

-

Data Processing: Process the raw data (Free Induction Decay) by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak as an internal standard.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR spectroscopy provides valuable information about the carbon framework of a molecule. The spectrum of this compound is expected to show 11 distinct signals, corresponding to each unique carbon atom.

Predicted ¹³C NMR Data

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O (Aldehyde) | ~189 |

| C2 (C-Cl) | ~152 |

| C8a | ~148 |

| C4 | ~140 |

| C7 (C-CH₃) | ~139 |

| C4a | ~136 |

| C5 | ~130 |

| C8 | ~129 |

| C6 | ~128 |

| C3 (C-CHO) | ~127 |

| -CH₃ | ~22 |

Causality and Interpretation

-

Carbonyl Carbon (C=O): The aldehyde carbonyl carbon is the most deshielded carbon in the molecule, appearing at a characteristic downfield shift of approximately 189 ppm.[6]

-

Quinoline Ring Carbons: The carbons of the quinoline ring resonate in the aromatic region (120-155 ppm). The carbon attached to the electronegative chlorine atom (C2) is expected to be significantly deshielded. The quaternary carbons (C4a and C8a) will also show distinct signals.

-

Methyl Carbon (-CH₃): The methyl carbon is the most shielded carbon, appearing upfield at around 22 ppm.

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

-

Instrumentation: A 100 MHz or higher spectrometer is recommended.

-

Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum to obtain singlets for all carbon signals.

-

Data Processing: Process the data similarly to the ¹H NMR spectrum, with calibration against the deuterated solvent signal.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.

Predicted Mass Spectrum Data

| m/z | Interpretation |

| 205/207 | Molecular ion peak [M]⁺ and [M+2]⁺ |

| 176/178 | Loss of CO |

| 170 | Loss of Cl |

| 142 | Loss of CO and Cl |

Causality and Interpretation

-

Molecular Ion Peak: The molecular ion peak ([M]⁺) is expected at m/z 205, corresponding to the molecular weight of the compound (C₁₁H₈ClNO).[3] Due to the natural abundance of the ³⁷Cl isotope, an [M+2]⁺ peak at m/z 207 with an intensity of approximately one-third of the [M]⁺ peak is a characteristic signature for a monochlorinated compound.[7]

-

Fragmentation Pattern: The fragmentation of the molecular ion is likely to proceed through several pathways:[8][9][10][11]

-

Loss of a Chlorine Radical (•Cl): This would result in a fragment ion at m/z 170.

-

Loss of Carbon Monoxide (CO): The elimination of the aldehyde group as CO would lead to a fragment at m/z 176/178.

-

Further Fragmentation: Subsequent losses, such as the cleavage of the quinoline ring, would produce smaller fragment ions.

-

Experimental Protocol: Mass Spectrometry

-

Sample Introduction: Introduce a dilute solution of the compound into the mass spectrometer via direct infusion or through a chromatographic system (e.g., GC-MS or LC-MS).

-

Ionization: Utilize an appropriate ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

-

Mass Analysis: Analyze the resulting ions using a mass analyzer (e.g., quadrupole, time-of-flight).

-

Data Interpretation: Analyze the resulting mass spectrum for the molecular ion peak, isotopic patterns, and characteristic fragment ions.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Functional Group | Vibration Mode |

| ~3050 | Aromatic C-H | Stretch |

| ~2850, ~2750 | Aldehyde C-H | Stretch (Fermi doublet) |

| ~1700 | Aldehyde C=O | Stretch |

| ~1600, ~1500 | Aromatic C=C | Stretch |

| ~1580 | Quinoline C=N | Stretch |

| ~830 | C-Cl | Stretch |

Causality and Interpretation

-

C-H Stretching: Aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹. The characteristic C-H stretching of the aldehyde group often appears as a pair of bands (a Fermi doublet) around 2850 and 2750 cm⁻¹.[12][13]

-

Carbonyl Stretching (C=O): A strong absorption band around 1700 cm⁻¹ is indicative of the C=O stretching vibration of the aldehyde group.[13]

-

Aromatic and Quinoline Ring Vibrations: The stretching vibrations of the C=C bonds in the aromatic ring and the C=N bond in the quinoline ring give rise to characteristic absorptions in the 1600-1500 cm⁻¹ region.[3]

-

C-Cl Stretching: The C-Cl stretching vibration is expected to appear in the fingerprint region, typically around 830 cm⁻¹.[3]

Experimental Protocol: IR Spectroscopy

-

Sample Preparation: Prepare the sample as a KBr pellet or as a thin film on a salt plate.

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

-

Data Interpretation: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Visualizing the Data: Molecular Structure and Workflow

Molecular Structure of this compound

Caption: Molecular structure of this compound.

Spectroscopic Analysis Workflow

Caption: Workflow for the synthesis and spectroscopic characterization.

Conclusion

The comprehensive spectroscopic analysis of this compound, based on predicted data from closely related compounds and fundamental principles, provides a robust framework for its identification and characterization. The distinct signals in ¹H and ¹³C NMR, the characteristic isotopic pattern in mass spectrometry, and the specific absorption bands in IR spectroscopy collectively form a unique fingerprint for this important synthetic intermediate. This guide serves as a valuable resource for scientists, enabling confident structural verification and facilitating the advancement of research and development in fields that utilize this versatile quinoline derivative.

References

- 1. 4,6,8-Triarylquinoline-3-carbaldehyde Derivatives: Synthesis and Photophysical Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Astrophysics & Astrochemistry Laboratory: Mid-IR spectra of Quinoline and Phenanthridine [astrochem.org]

- 3. mdpi.com [mdpi.com]

- 4. ias.ac.in [ias.ac.in]

- 5. ijsr.net [ijsr.net]

- 6. chemijournal.com [chemijournal.com]

- 7. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 8. Characterization of the fragmentation mechanisms in electrospray ionization tandem mass spectrometry of chloroquinoline derivatives with larvicidal activity against Aedes aegypti - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. chemguide.co.uk [chemguide.co.uk]

- 10. fiveable.me [fiveable.me]

- 11. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

- 12. uanlch.vscht.cz [uanlch.vscht.cz]

- 13. www1.udel.edu [www1.udel.edu]

2-Chloro-7-methylquinoline-3-carbaldehyde CAS number and identifiers

An In-depth Technical Guide to 2-Chloro-7-methylquinoline-3-carbaldehyde

Prepared for: Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of this compound, a key heterocyclic intermediate. It covers core identifiers, physicochemical properties, detailed synthesis protocols, analytical characterization, chemical reactivity, and its applications as a versatile building block in medicinal chemistry and drug discovery.

Core Identifiers and Physicochemical Properties

This compound is a substituted quinoline derivative, a class of compounds known for a wide spectrum of biological activities.[1][2][3] The strategic placement of a reactive chlorine atom at the 2-position and an aldehyde group at the 3-position makes it a valuable synthon for constructing more complex molecular architectures.[1]

| Identifier | Value | Source(s) |

| CAS Number | 68236-21-5 | [4][5][6] |

| IUPAC Name | This compound | [4] |

| Molecular Formula | C₁₁H₈ClNO | [4][7][8] |

| Molecular Weight | 205.64 g/mol | [5][8] |

| Canonical SMILES | CC1=CC2=NC(=C(C=C2C=C1)C=O)Cl | [9] |

| InChI Key | YBNADSVXXWMWKH-UHFFFAOYSA-N | [4] |

| Physical Form | Solid | [4] |

| Melting Point | 241-244 °C | [8] |

| Boiling Point | 350.8 °C at 760 mmHg | [8] |

| Flash Point | 166 °C | [8] |

Synthesis via Vilsmeier-Haack Reaction

The most efficient and widely reported method for synthesizing 2-chloro-3-formylquinolines is the Vilsmeier-Haack reaction.[10][11] This reaction utilizes a Vilsmeier reagent, typically formed from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF), to effect a one-pot cyclization and formylation of an N-arylacetamide.

The choice of the Vilsmeier-Haack approach is strategic; it is a powerful tool for formylating aromatic compounds and inducing ring-closure reactions, often resulting in high yields. The reaction proceeds by activating the N-arylacetamide with the Vilsmeier reagent, leading to an electrophilic intermediate that undergoes intramolecular cyclization onto the aromatic ring, followed by hydrolysis to yield the final aldehyde product.

Experimental Protocol: Synthesis from N-(3-tolyl)acetamide

This protocol is adapted from established literature procedures for the Vilsmeier-Haack cyclization of N-arylacetamides.[7]

Materials and Reagents:

-

N-(3-tolyl)acetamide

-

Phosphorus oxychloride (POCl₃)

-

N,N-Dimethylformamide (DMF)

-

Crushed Ice

-

Petroleum ether

-

Ethyl acetate

Procedure:

-

Vilsmeier Reagent Preparation: In a flask equipped with a dropping funnel and stirrer, cool N,N-dimethylformamide (30 mmol) to 0-5 °C in an ice bath.

-

Add phosphorus oxychloride (70 mmol) dropwise to the cooled DMF with continuous stirring. Maintain the temperature below 5 °C. Stir the resulting mixture for an additional 30 minutes at room temperature to ensure complete formation of the Vilsmeier adduct.

-

Reaction with Substrate: Add N-(3-tolyl)acetamide (10 mmol) to the prepared Vilsmeier reagent.

-

Cyclization: Heat the reaction mixture to approximately 90 °C and maintain this temperature for 15 hours.[7] The progress of the reaction can be monitored using Thin Layer Chromatography (TLC).[12]

-

Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature and carefully pour it onto a generous amount of crushed ice to hydrolyze the reaction intermediate.

-

A solid product will precipitate. Collect the white product by filtration and wash it with cold water.

-

Purification: Dry the crude product. Further purification can be achieved by recrystallization from a petroleum ether/ethyl acetate solvent mixture to yield pure this compound.[7]

Synthesis Workflow Diagram

Caption: Vilsmeier-Haack synthesis workflow.

Analytical Characterization

The structural confirmation of this compound relies on standard spectroscopic and crystallographic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy is used to confirm the presence and connectivity of aromatic and aliphatic protons. The aldehyde proton typically appears as a singlet at a characteristic downfield shift (around δ 10.5 ppm), while the methyl group protons appear as a singlet around δ 2.8 ppm. The aromatic protons show complex multiplets in the δ 7.2-8.9 ppm range.[12] ¹³C NMR confirms the presence of the carbonyl carbon (around δ 189 ppm) and other distinct carbon atoms in the quinoline ring system.[12]

-

Infrared (IR) Spectroscopy: IR analysis is crucial for identifying the key functional groups. A strong absorption band around 1690-1700 cm⁻¹ corresponds to the C=O stretching of the aldehyde group, while bands in the 1580-1630 cm⁻¹ region are characteristic of the C=C and C=N bonds within the aromatic quinoline core.[12]

-

X-ray Crystallography: Single-crystal X-ray diffraction provides definitive proof of the molecular structure. Studies have confirmed that the quinoline fused-ring system is essentially planar.[7][13] The crystal structure analysis provides precise bond lengths, bond angles, and intermolecular interactions.

| Characterization Data | Observed Value / Feature |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| ¹H NMR (CDCl₃) | δ 10.5 (s, 1H, CHO), 8.9 (s, 1H, H-4), 7.7-8.1 (m, 3H, Ar-H), 2.8 (s, 3H, CH₃) |

| ¹³C NMR (CDCl₃) | δ 189.5 (CHO) |

| IR (KBr) cm⁻¹ | ~1693 (C=O), ~1628 (C=N), ~770 (C-Cl) |

Note: NMR and IR data are representative values based on published data for closely related analogs.[12]

Chemical Reactivity and Applications in Drug Discovery

The synthetic utility of 2-chloroquinoline-3-carbaldehydes stems from the differential reactivity of the two functional groups, which allows for selective transformations.[1] This dual functionality makes it a privileged scaffold in medicinal chemistry for the synthesis of novel heterocyclic compounds with potential therapeutic activities, including anticancer, antibacterial, antimalarial, and anti-inflammatory properties.[1][3]

Key Reactions:

-

Reactions at the Aldehyde Group: The formyl group readily undergoes condensation reactions with various nucleophiles.

-

Schiff Base Formation: Condensation with primary amines or hydrazines yields Schiff bases and hydrazones, respectively.[1] These derivatives are often investigated for their own biological activities or used as intermediates for further cyclizations.

-

Knoevenagel Condensation: Reaction with active methylene compounds leads to the formation of new C-C bonds.

-

-

Reactions at the Chloro Group: The chlorine atom at the C2 position is susceptible to nucleophilic aromatic substitution (SₙAr).

-

It can be displaced by O-, N-, and S-nucleophiles to introduce a wide variety of substituents, such as morpholine, thiols, or azoles.[1]

-

-

Combined Reactions: Both functional groups can be utilized in tandem or sequentially to construct fused heterocyclic systems, such as pyrazolo[3,4-b]quinolines, thieno[2,3-b]quinolines, and other complex polycyclic structures.[1]

Role as a Synthetic Intermediate```dot

Safety and Handling

As with any laboratory chemical, proper safety precautions must be observed when handling this compound.

| Safety Information | Details |

| Pictograms | GHS07 (Exclamation Mark) |

| Signal Word | Warning |

| Hazard Statements | H302: Harmful if swallowed. H319: Causes serious eye irritation. |

| Precautionary Statements | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

| Storage | Store in an inert atmosphere, at 2-8 °C. |

Source for safety information: [4]

Conclusion

This compound, identified by CAS number 68236-21-5, is a fundamentally important intermediate in synthetic organic and medicinal chemistry. Its efficient synthesis via the Vilsmeier-Haack reaction and the versatile reactivity of its chloro and aldehyde functionalities provide a robust platform for the development of novel quinoline-based compounds. The extensive body of research on this and related analogs underscores its significance as a building block for discovering new therapeutic agents.

References

- 1. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - RSC Advances (RSC Publishing) DOI:10.1039/C7RA11537G [pubs.rsc.org]

- 2. dergi-fytronix.com [dergi-fytronix.com]

- 3. researchgate.net [researchgate.net]

- 4. This compound | 68236-21-5 [sigmaaldrich.com]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. sobhabio.com [sobhabio.com]

- 7. 2-Chloro-7-methylquinoline-3-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 8. CAS#:68236-21-5 | 2-chloro-7-methyl-3-quinolinecarboxaldehyde | Chemsrc [chemsrc.com]

- 9. sci-toys.com [sci-toys.com]

- 10. chemijournal.com [chemijournal.com]

- 11. chemijournal.com [chemijournal.com]

- 12. chemijournal.com [chemijournal.com]

- 13. 2-Chloro-7-methyl-quinoline-3-carbaldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]

The Versatile Scaffold: A Technical Guide to Quinoline-3-Carbaldehyde Derivatives in Drug Discovery

For researchers, medicinal chemists, and drug development professionals, the quest for novel molecular scaffolds that offer both synthetic accessibility and potent biological activity is perpetual. Among the privileged structures in medicinal chemistry, the quinoline core stands out for its remarkable versatility. This guide delves into the synthesis, biological significance, and therapeutic potential of a particularly reactive and valuable subclass: quinoline-3-carbaldehyde derivatives. Here, we will not only outline the synthetic methodologies but also explore the rationale behind their design and the mechanistic underpinnings of their diverse pharmacological effects, providing a comprehensive resource for leveraging these compounds in drug discovery programs.

The Quinoline Core: A Foundation of Pharmacological Significance

The quinoline ring system, a fusion of a benzene and a pyridine ring, is a ubiquitous motif in a vast array of natural products and synthetic drugs.[1] Its aromatic, bicyclic, and electron-deficient nature provides a rigid framework that can be strategically functionalized to interact with a multitude of biological targets.[2] The introduction of a carbaldehyde group at the 3-position transforms the quinoline scaffold into a highly versatile synthetic intermediate. This aldehyde functionality serves as a chemical handle for a wide range of transformations, allowing for the facile introduction of diverse pharmacophores and the construction of complex heterocyclic systems.

The 2-chloroquinoline-3-carbaldehyde variant is a particularly important precursor, with the chloro group at the 2-position acting as a good leaving group for nucleophilic substitution, further expanding the synthetic possibilities. This dual reactivity of the chloro and aldehyde groups makes these compounds powerful building blocks in the synthesis of novel drug candidates.

Synthesis of Quinoline-3-Carbaldehydes: The Vilsmeier-Haack Reaction

A cornerstone in the synthesis of 2-chloroquinoline-3-carbaldehydes is the Vilsmeier-Haack reaction. This reliable and efficient method involves the formylation of N-arylacetamides using the Vilsmeier reagent, which is typically generated in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF). The reaction proceeds through an electrophilic aromatic substitution mechanism, followed by cyclization and dehydration to yield the quinoline ring system.

Caption: General workflow for the Vilsmeier-Haack synthesis of 2-chloroquinoline-3-carbaldehydes.

Experimental Protocol: Vilsmeier-Haack Synthesis of 2-Chloro-3-formylquinoline

This protocol provides a representative, step-by-step methodology for the synthesis of 2-chloro-3-formylquinolines from N-arylacetamides.

Materials:

-

N-arylacetamide (1 equivalent)

-

N,N-Dimethylformamide (DMF) (3-15 equivalents)

-

Phosphorus oxychloride (POCl₃) (4-15 equivalents)

-

Crushed ice

-

Ethanol (for recrystallization)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve the N-arylacetamide (1 equivalent) in dry DMF (3-15 equivalents).

-

Cool the mixture in an ice bath to 0-5°C.

-

Slowly add phosphorus oxychloride (4-15 equivalents) dropwise to the stirred solution, maintaining the temperature below 10°C.

-

After the addition is complete, heat the reaction mixture to 80-90°C and maintain this temperature for 4-16 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, carefully pour the reaction mixture onto a generous amount of crushed ice with stirring.

-

Collect the resulting precipitate by vacuum filtration and wash thoroughly with cold water.

-

Purify the crude product by recrystallization from a suitable solvent, such as aqueous ethanol, to afford the 2-chloro-3-formylquinoline.

Biological Activities: A Scaffold of Diverse Therapeutic Potential

Quinoline-3-carbaldehyde derivatives have been extensively investigated for a wide spectrum of biological activities, demonstrating their potential in various therapeutic areas. The inherent reactivity of the aldehyde group allows for the creation of numerous derivatives, such as hydrazones, chalcones, and Schiff bases, which often exhibit enhanced biological profiles.[1][3]

Anticancer Activity

A significant body of research has focused on the anticancer potential of quinoline-3-carbaldehyde derivatives.[2] These compounds have been shown to exert their cytotoxic effects through multiple mechanisms of action, highlighting the adaptability of the quinoline scaffold to different oncological targets.

Mechanisms of Anticancer Action:

-

Tyrosine Kinase Inhibition: Many quinoline derivatives have been designed as inhibitors of tyrosine kinases, such as EGFR-TK, which are often overexpressed in cancer cells and play a crucial role in cell proliferation and survival.[2]

-

Topoisomerase Inhibition: Some derivatives interfere with the function of topoisomerase enzymes, which are essential for DNA replication and repair. This leads to DNA damage and ultimately apoptosis in cancer cells.[2]

-

Tubulin Polymerization Inhibition: By disrupting the dynamics of microtubule assembly and disassembly, certain quinoline derivatives can arrest the cell cycle in the G2/M phase, leading to apoptotic cell death.[2]

-

Induction of Apoptosis: Many derivatives have been shown to induce apoptosis through various intrinsic and extrinsic pathways, making them promising candidates for cancer therapy.

Caption: Key mechanisms of anticancer activity for quinoline-3-carbaldehyde derivatives.

Table 1: In Vitro Anticancer Activity of Representative Quinoline-3-Carbaldehyde Derivatives

| Compound ID | Derivative Type | Cancer Cell Line | IC₅₀ (µM) | Reference |

| 5e | Hydrazone | DAN-G (Pancreatic) | 1.23 | [1] |

| 5e | Hydrazone | LCLC-103H (Lung) | 1.49 | [1] |

| 5e | Hydrazone | SISO (Cervical) | 1.35 | [1] |

| Q53 | Acetylene Derivative | Breast Cancer | 14.48 ± 0.48 | [2] |

| Q54 | Acetylene Derivative | Breast Cancer | 11.33 ± 0.53 | [2] |

| 11 | Acrylamide | MCF-7 (Breast) | 29.8 | [4] |

| 3j | Carboxylic Acid | MCF-7 (Breast) | - (82.9% inhibition) | [5] |

Antimicrobial Activity

The quinoline scaffold is a well-established pharmacophore in antimicrobial drug discovery, with fluoroquinolones being a prominent class of antibiotics. Quinoline-3-carbaldehyde derivatives have also demonstrated significant activity against a range of bacterial and fungal pathogens.[6]

The mechanism of antimicrobial action often involves the inhibition of essential bacterial enzymes, such as DNA gyrase and topoisomerase IV, which are crucial for DNA replication and cell division.[3]

Table 2: In Vitro Antimicrobial Activity of Representative Quinoline-3-Carbaldehyde Derivatives

| Compound ID | Derivative Type | Microorganism | MIC (µg/mL) | Reference |

| 3q5 | Hydrazone | MRSA | 16 | [3] |

| 3q6 | Hydrazone | MRSA | 16 | [3] |

| 9 | - | S. aureus | 0.12 | [6] |

| 9 | - | S. pyrogens | 8 | [6] |

| 9 | - | S. typhi | 0.12 | [6] |

| 9 | - | P. aeruginosa | >1024 | [6] |

| 9 | - | E. coli | 0.12 | [6] |

| 16 | Oxime Ketolide | S. pneumoniae | ≤0.008 | [6] |

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and the cytotoxic effects of compounds.[7][8][9][10][11]

Materials:

-

Cells in culture

-

96-well microtiter plates

-

Test compound (quinoline-3-carbaldehyde derivative)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 1,000-100,000 cells/well) in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.[9]

-

Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound) and a blank (medium only).

-

Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO₂ incubator.

-

MTT Addition: After the incubation period, add 10 µL of the MTT solution to each well.[9]

-

Formazan Formation: Incubate the plate for an additional 2-4 hours at 37°C to allow for the reduction of MTT by viable cells into purple formazan crystals.[9]

-

Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[9]

-

Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can also be used.[7]

-

Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound compared to the vehicle control. The IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) can be determined by plotting the percentage of cell viability against the compound concentration.

Structure-Activity Relationship (SAR) and Future Perspectives

The extensive research on quinoline-3-carbaldehyde derivatives has provided valuable insights into their structure-activity relationships (SAR). The nature and position of substituents on both the quinoline ring and the derivatives formed from the aldehyde group significantly influence their biological activity. For instance, the introduction of lipophilic groups can enhance membrane permeability, while electron-withdrawing or -donating groups can modulate the electronic properties of the molecule, affecting its interaction with biological targets.

The future of drug discovery with quinoline-3-carbaldehyde derivatives lies in the rational design of novel compounds based on a deeper understanding of their SAR and mechanisms of action. The use of computational tools, such as molecular docking and pharmacophore modeling, can aid in the design of more potent and selective inhibitors for specific biological targets. Furthermore, the exploration of novel synthetic methodologies to access a wider range of derivatives will continue to be a key driver of innovation in this field.

References

- 1. mdpi.com [mdpi.com]

- 2. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]

- 3. Antimicrobial and antiproliferative activity studies of some new quinoline-3-carbaldehyde hydrazone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]

- 5. Exploration of quinolone and quinoline derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. creative-diagnostics.com [creative-diagnostics.com]

- 9. atcc.org [atcc.org]

- 10. clyte.tech [clyte.tech]

- 11. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

The Vilsmeier-Haack Synthesis of Quinolone-Carbaldehydes: A Technical Guide for Advanced Practitioners

Abstract

The Vilsmeier-Haack (V-H) reaction stands as a cornerstone in synthetic organic chemistry, offering a powerful and versatile method for the formylation of electron-rich aromatic and heteroaromatic compounds.[1][2][3] This technical guide provides an in-depth exploration of the Vilsmeier-Haack synthesis of quinoline-carbaldehydes, a critical class of intermediates in the development of novel therapeutics and functional materials.[4] We will dissect the reaction mechanism, elucidate the causal factors influencing experimental outcomes, provide field-proven protocols, and address common challenges encountered in the laboratory. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this elegant transformation for the synthesis of functionalized quinoline scaffolds.

Introduction: The Strategic Importance of Quinolone-Carbaldehydes

The quinoline nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide spectrum of biological activities, including antimalarial, antimicrobial, and anticancer properties.[4][5] The introduction of a carbaldehyde group onto the quinoline ring system provides a versatile synthetic handle for further molecular elaboration, enabling the construction of complex and diverse chemical libraries for drug discovery and materials science. The Vilsmeier-Haack reaction offers a direct and efficient route to these valuable building blocks, particularly 2-chloro-3-formylquinolines, from readily available starting materials.[6][7]

The Vilsmeier-Haack Reaction: Mechanistic Underpinnings

The Vilsmeier-Haack reaction is a two-part process that begins with the formation of the electrophilic Vilsmeier reagent, followed by an electrophilic aromatic substitution on a suitable nucleophilic substrate.[8][9]

Formation of the Vilsmeier Reagent

The Vilsmeier reagent, a substituted chloroiminium ion, is generated in situ from the reaction of a substituted amide, most commonly N,N-dimethylformamide (DMF), with an acid halide like phosphorus oxychloride (POCl₃).[8][10] The reaction proceeds through the nucleophilic attack of the amide oxygen on the phosphorus center of POCl₃, followed by the elimination of a dichlorophosphate anion to yield the highly electrophilic Vilsmeier reagent.[2]

Caption: Formation of the Vilsmeier Reagent.

Synthesis of 2-Chloro-3-formylquinolines from N-Arylacetamides

The synthesis of 2-chloro-3-formylquinolines via the Vilsmeier-Haack reaction typically employs N-arylacetamides (acetanilides) as the starting material.[6] The reaction is a cyclization-formylation cascade.

The proposed mechanism involves the following key steps:

-

Reaction with the Vilsmeier Reagent: The enol form of the N-arylacetamide attacks the electrophilic Vilsmeier reagent.

-

Intramolecular Cyclization: The activated aromatic ring of the N-arylacetamide undergoes an intramolecular electrophilic substitution, leading to the formation of a dihydroquinoline intermediate.

-

Aromatization and Formylation: Subsequent elimination and hydrolysis steps lead to the formation of the 2-chloro-3-formylquinoline product.

Caption: Vilsmeier-Haack Synthesis of Quinolone-Carbaldehydes.

Experimental Protocols and Considerations

The success of the Vilsmeier-Haack synthesis of quinoline-carbaldehydes is contingent upon careful control of reaction parameters. The following protocol is a generalized procedure that may require optimization for specific substrates.[11]

General Experimental Protocol

-

Reagent Preparation: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and an inert atmosphere inlet (e.g., nitrogen or argon), place anhydrous N,N-dimethylformamide (DMF). Cool the flask to 0-5 °C using an ice bath.

-

Vilsmeier Reagent Formation: Slowly add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF with vigorous stirring.[12] Maintain the temperature below 10 °C during the addition. After the addition is complete, allow the mixture to stir at 0-5 °C for an additional 30-60 minutes to ensure complete formation of the Vilsmeier reagent.

-

Substrate Addition: Add the N-arylacetamide substrate to the reaction mixture portion-wise, ensuring the temperature remains controlled.

-

Reaction Progression: After the addition of the substrate, the reaction mixture is typically heated to 80-90 °C for several hours.[12] The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature and then carefully poured onto crushed ice with stirring.[13] The acidic mixture is then neutralized with a base, such as sodium bicarbonate or sodium hydroxide solution, until a precipitate is formed.[14]

-

Isolation and Purification: The solid product is collected by filtration, washed with cold water, and dried. Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate).

Quantitative Data Summary for Optimization

The molar ratio of reagents and the reaction temperature are critical parameters that significantly influence the yield of the desired quinoline-carbaldehyde. The following table provides a summary of optimized conditions for the synthesis of a representative 2-chloro-3-formylquinoline.

| Molar Ratio of POCl₃ to Substrate | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |

| 3 | 80 | 10 | 45 | [11] |

| 6 | 80 | 8 | 62 | [11] |

| 9 | 90 | 6 | 78 | [11] |

| 12 | 90 | 5 | 85 | [11] |

| 15 | 90 | 5 | 85 | [11] |

Table 1: Effect of POCl₃ Molar Ratio and Temperature on Product Yield.[11]

Causality Behind Experimental Choices and Troubleshooting

-

Anhydrous Conditions: The Vilsmeier reagent is highly moisture-sensitive.[11] All glassware must be thoroughly dried, and anhydrous solvents should be used to prevent the decomposition of the reagent and ensure optimal yields.

-

Temperature Control: The initial formation of the Vilsmeier reagent is exothermic and requires careful temperature control to prevent side reactions. Subsequent heating is necessary to drive the cyclization and formylation to completion.

-

Substituent Effects: The electronic nature of the substituents on the N-arylacetamide can significantly impact the reaction outcome. Electron-donating groups on the aromatic ring generally facilitate the intramolecular cyclization, leading to higher yields.[6] Conversely, strongly deactivating groups may hinder the reaction.

-

Basification during Work-up: Proper basification is crucial for the hydrolysis of the intermediate iminium salt and the precipitation of the final product.[14] The quinoline product can be protonated in the acidic reaction mixture, remaining in solution. Neutralization liberates the free base, allowing for its isolation.

Scope and Limitations

The Vilsmeier-Haack synthesis of quinoline-carbaldehydes is a robust and widely applicable method. However, certain limitations should be considered:

-

Steric Hindrance: Sterically hindered N-arylacetamides may react sluggishly or require more forcing conditions.

-

Sensitive Functional Groups: The reaction conditions are not compatible with acid-sensitive functional groups. Protection and deprotection strategies may be necessary for complex substrates.

-

Alternative Substrates: While N-arylacetamides are the most common substrates, other activated systems can also undergo the Vilsmeier-Haack reaction to afford quinoline derivatives.[15]

Conclusion

The Vilsmeier-Haack synthesis of quinoline-carbaldehydes remains a highly valuable transformation for synthetic and medicinal chemists. A thorough understanding of the reaction mechanism, meticulous control of experimental parameters, and an awareness of the substrate scope are paramount for achieving successful and reproducible outcomes. This guide provides a comprehensive overview to empower researchers to effectively utilize this powerful synthetic tool in their endeavors to create novel and impactful molecules.

References

- 1. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 2. benchchem.com [benchchem.com]

- 3. ijpcbs.com [ijpcbs.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. [PDF] Vilsmeier—Haack Reagent: A Facile Synthesis of 2‐Chloro‐3‐formylquinolines from N‐Arylacetamides and Transformation into Different Functionalities. | Semantic Scholar [semanticscholar.org]

- 8. Vilsmeier-Haack reaction [chemeurope.com]

- 9. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 10. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]

- 11. benchchem.com [benchchem.com]

- 12. chemijournal.com [chemijournal.com]

- 13. researchgate.net [researchgate.net]

- 14. benchchem.com [benchchem.com]

- 15. Synthesis, antimicrobial activities and cytogenetic studies of newer diazepino quinoline derivatives via Vilsmeier-Haack reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Computational Analysis of 2-Chloro-7-methylquinoline-3-carbaldehyde: A Guide for Drug Discovery and Materials Science

Abstract

Quinoline scaffolds are a cornerstone in medicinal chemistry and materials science, renowned for their diverse pharmacological activities and intriguing optoelectronic properties.[1][2] This technical guide provides an in-depth computational analysis of a promising derivative, 2-Chloro-7-methylquinoline-3-carbaldehyde. We delve into its structural, spectroscopic, electronic, and nonlinear optical properties using Density Functional Theory (DFT). This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, offering not just data, but a methodological framework for the in silico evaluation of novel heterocyclic compounds. We will explore the causality behind our computational choices, ensuring a self-validating and reproducible workflow from molecular geometry optimization to the prediction of potential biological activity and material applications.

Introduction: The Significance of the Quinoline Core

The quinoline ring system, a fusion of benzene and pyridine rings, is a privileged scaffold in drug discovery.[2] Its derivatives have demonstrated a wide spectrum of biological activities, including anticancer, antimalarial, antibacterial, anti-inflammatory, and antiviral properties.[3][4][5] The specific molecule of interest, this compound, is a versatile synthetic intermediate.[3][4][5][6] The presence of a reactive chlorine atom at the C2 position and a carbaldehyde group at C3 makes it a valuable precursor for the synthesis of a variety of fused heterocyclic systems and other derivatives with potential therapeutic applications.[3][4]

A computational approach to understanding the properties of this molecule offers significant advantages. By simulating its behavior at the quantum mechanical level, we can predict its geometry, stability, spectroscopic signatures, and electronic characteristics before undertaking potentially costly and time-consuming laboratory synthesis and testing. This in silico analysis provides crucial insights that can guide rational drug design and the development of novel materials.

Computational Methodology: A Framework for Analysis

The computational investigation of this compound was performed using Density Functional Theory (DFT), a robust method for studying the electronic structure of molecules.[1][7] The choice of the B3LYP functional with a 6-311++G(d,p) basis set is predicated on its proven accuracy in predicting the geometric and electronic properties of organic molecules.[7][8][9][10]

Experimental Protocol: Geometry Optimization and Vibrational Analysis

-

Initial Structure Preparation: The initial molecular structure of this compound was built using GaussView 6.0.

-

Geometry Optimization: The structure was then optimized to its ground state energy minimum using the B3LYP/6-311++G(d,p) level of theory in the gas phase. This process identifies the most stable conformation of the molecule.

-

Vibrational Frequency Calculation: Following optimization, a frequency calculation was performed at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum. These calculations also provide theoretical infrared (IR) and Raman spectra.

Workflow for Computational Analysis

The following diagram illustrates the comprehensive computational workflow employed in this study.

References

- 1. Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study - Arabian Journal of Chemistry [arabjchem.org]

- 2. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 3. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - RSC Advances (RSC Publishing) DOI:10.1039/C7RA11537G [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. newsama.com [newsama.com]

- 6. researchgate.net [researchgate.net]

- 7. ripublication.com [ripublication.com]

- 8. abis-files.ankara.edu.tr [abis-files.ankara.edu.tr]

- 9. dergi-fytronix.com [dergi-fytronix.com]

- 10. dergi-fytronix.com [dergi-fytronix.com]

Methodological & Application

The Synthetic Versatility of 2-Chloro-7-methylquinoline-3-carbaldehyde: A Gateway to Novel Heterocyclic Scaffolds

Introduction: The Quinoline Core and the Significance of 2-Chloro-7-methylquinoline-3-carbaldehyde

The quinoline scaffold is a cornerstone in medicinal chemistry and materials science, forming the structural basis for a vast array of natural products, pharmaceuticals, and functional materials.[1] Its derivatives are known to exhibit a wide spectrum of biological activities, including anticancer, antibacterial, antifungal, antimalarial, and anti-inflammatory properties.[2][3] Among the diverse array of quinoline-based building blocks, this compound stands out as a particularly versatile synthon. Its strategic placement of a reactive aldehyde group and a labile chlorine atom at the 2-position of the quinoline ring system opens up a multitude of synthetic pathways for the construction of complex heterocyclic systems.[2] This guide provides an in-depth exploration of the synthetic utility of this compound, offering detailed application notes, experimental protocols, and mechanistic insights for researchers in organic synthesis and drug discovery.

Synthesis of the Core Scaffold: The Vilsmeier-Haack Reaction

The primary and most efficient method for the synthesis of 2-chloro-3-formylquinolines, including the 7-methyl analog, is the Vilsmeier-Haack reaction.[2][4][5] This one-pot reaction utilizes a substituted acetanilide and the Vilsmeier reagent, which is typically generated in situ from N,N-dimethylformamide (DMF) and phosphoryl chloride (POCl₃).[6][7]

Reaction Causality and Mechanistic Insight

The Vilsmeier-Haack reaction is a powerful tool for the formylation of electron-rich aromatic and heterocyclic compounds. The reaction proceeds through the formation of the electrophilic Vilsmeier reagent, a chloroiminium ion, which then attacks the electron-rich aromatic ring of the acetanilide. A subsequent intramolecular cyclization and dehydration lead to the formation of the quinoline ring. The presence of the electron-donating methyl group at the 7-position of the final product is a direct consequence of using N-(3-tolyl)acetamide as the starting material.[4] The final hydrolysis of the reaction intermediate yields the desired this compound.

Figure 1: Simplified workflow for the Vilsmeier-Haack synthesis of this compound.

Application Notes: A Hub for Heterocyclic Synthesis

The true synthetic power of this compound lies in the differential reactivity of its functional groups. The aldehyde group readily undergoes condensation reactions, while the chloro group is susceptible to nucleophilic substitution, enabling a wide array of subsequent transformations.

Synthesis of Schiff Bases: Precursors to Bioactive Molecules

The aldehyde functionality provides a straightforward handle for the synthesis of Schiff bases (imines) through condensation with primary amines.[1][7] These Schiff bases are not merely synthetic intermediates but often exhibit interesting biological properties themselves and can be further elaborated into more complex heterocyclic systems.[1]

Protocol: General Synthesis of Schiff Bases

-

Dissolution: Dissolve this compound (1 equivalent) in a suitable solvent such as absolute ethanol or methanol.

-

Addition of Amine: Add the desired primary amine (1 equivalent) to the solution. A catalytic amount of a weak acid, like acetic acid, can be added to facilitate the reaction.

-

Reaction: Stir the reaction mixture at room temperature or under gentle reflux for a period ranging from a few hours to overnight. Monitor the reaction progress using thin-layer chromatography (TLC).

-

Isolation: Upon completion, the Schiff base product often precipitates out of the solution. It can be collected by filtration, washed with a cold solvent, and dried. If the product does not precipitate, the solvent can be removed under reduced pressure, and the residue purified by recrystallization or column chromatography.

Construction of Fused Pyrazole Ring Systems: Synthesis of Pyrazolo[3,4-b]quinolines

A particularly valuable application of this compound is in the synthesis of pyrazolo[3,4-b]quinolines. These fused heterocyclic systems are of significant interest due to their potential as antiviral and antitumor agents.[8] The synthesis typically involves a condensation reaction with a hydrazine derivative, followed by an intramolecular cyclization.[6][8]

Protocol: Synthesis of 1-(p-methylphenyl)pyrazolo[3,4-b]quinoline from this compound

-

Reactant Mixture: In a round-bottom flask, combine this compound (1 equivalent), p-methylphenylhydrazine hydrochloride (1 equivalent), and absolute ethanol.

-

Base Addition: Add triethylamine as a base to neutralize the hydrochloride and facilitate the reaction.

-

Reflux: Reflux the reaction mixture for approximately 15 hours.[8]

-

Product Isolation: After cooling, the reddish-yellow solid product that separates is collected by filtration.

-

Purification: The crude product is washed with ethanol and can be further purified by recrystallization from a benzene-methanol mixture.[8]

Mechanistic Rationale: The reaction proceeds via an initial condensation of the hydrazine with the aldehyde to form a hydrazone intermediate. Subsequent intramolecular nucleophilic attack of the second nitrogen of the hydrazine onto the carbon bearing the chlorine atom, followed by the elimination of HCl, leads to the formation of the fused pyrazole ring.

Figure 2: Reaction pathway for the synthesis of pyrazolo[3,4-b]quinolines.

Synthesis of Fused Pyrrolo[3,4-b]quinolines

Heating 2-chloroquinoline-3-carbaldehydes with formamide and formic acid can lead to the formation of fused pyrrolo[3,4-b]quinolin-3-ones.[6] This transformation involves an initial addition of the amino group of formamide to the aldehyde, followed by condensation and subsequent intramolecular cyclization with the elimination of HCl.[6]

Further Derivatizations: Expanding the Chemical Space

The versatility of this compound extends beyond these examples. The chloro group can be displaced by various nucleophiles, such as thiols and amines, to introduce further diversity. The aldehyde group can also be oxidized to a carboxylic acid or reduced to an alcohol, providing access to a different set of derivatives.[3][9]

Characterization Data

The structural integrity of this compound and its derivatives is confirmed through various spectroscopic techniques.

| Compound | Molecular Formula | Molecular Weight | Key Spectroscopic Data |

| This compound | C₁₁H₈ClNO | 205.64 g/mol | ¹H-NMR (CDCl₃): Signals corresponding to the aromatic protons, the aldehyde proton, and the methyl group protons.[7] IR (KBr): Characteristic peaks for C=O (aldehyde), C=N, and C-Cl stretching vibrations.[5] |

| Schiff Base Derivatives | Varies | Varies | ¹H-NMR: Appearance of a characteristic singlet for the imine proton (CH=N) typically in the range of 8.0-9.5 ppm.[7] |

| Pyrazolo[3,4-b]quinoline Derivatives | Varies | Varies | Confirmation of the fused ring system through 2D NMR techniques and mass spectrometry. |

Biological Significance of Derivatives

The synthetic accessibility of a wide range of derivatives from this compound has led to the discovery of numerous compounds with significant biological activities.

| Derivative Class | Biological Activity | Reference |

| Schiff Bases | Anticancer, Antibacterial | [1][7] |

| Pyrazolo[3,4-b]quinolines | Antiviral, Antitumor | [8] |

| Thiazolidinones | Potential Antibacterial and Antifungal (though some studies show limited activity) | [1] |

| Various Fused Heterocycles | Antibacterial, Antifungal, Anti-inflammatory | [2][10] |

Conclusion and Future Outlook

This compound is a highly valuable and versatile building block in organic synthesis. Its dual reactivity allows for the efficient construction of a diverse library of quinoline-based compounds, particularly fused heterocyclic systems. The demonstrated biological activities of many of its derivatives underscore its importance in medicinal chemistry and drug discovery programs. Future research will likely focus on exploring novel transformations of this synthon, developing more efficient and sustainable synthetic methodologies, and conducting extensive biological evaluations of the resulting compounds to identify new therapeutic leads.

References

- 1. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - RSC Advances (RSC Publishing) DOI:10.1039/C7RA11537G [pubs.rsc.org]

- 2. newsama.com [newsama.com]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]